molecular formula C47H93NO5 B11928498 undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11928498
M. Wt: 752.2 g/mol
InChI Key: XAEUKGROZORROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theoretical Foundations of Ionizable Lipid Design for Nucleic Acid Delivery

Molecular Determinants of pH-Responsive Behavior in Branched Alkyl-Amino Esters

The pH-responsive behavior of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate stems from its unique multi-arm structure, which combines hydrophobic alkyl chains, ionizable tertiary amines, and ester-linked hydrophilic groups. The lipid’s core consists of a central tertiary amine group bonded to three distinct arms:

  • A C17 heptadecan-9-yloxy-8-oxooctyl chain providing hydrophobic stability.
  • A C11 undecyl group enhancing membrane integration.
  • A 3-hydroxypropyl moiety contributing hydrogen-bonding capacity and modulating solubility.
Structural Features and Protonation Equilibria

The tertiary amine group undergoes reversible protonation in acidic environments (e.g., endosomal pH ~5.0–6.5), transitioning from a neutral to a positively charged state. This shift facilitates electrostatic interactions with negatively charged nucleic acids and promotes endosomal membrane disruption. The apparent pKa of the lipid’s amine group is critically influenced by:

  • Branching geometry : The steric arrangement of alkyl chains regulates access to the protonation site.
  • Electron-withdrawing effects : Ester groups adjacent to the amine (e.g., the octanoate moiety) stabilize the deprotonated state at physiological pH.
  • Hydrogen-bonding networks : The 3-hydroxypropyl arm forms transient hydrogen bonds with water molecules, lowering the energy barrier for proton uptake.

Table 1: Structural Determinants of pH-Responsive Behavior

Feature Role in Protonation Impact on Apparent pKa
Tertiary amine group Primary protonation site pKa ~6.2–6.8
Heptadecan-9-yl chain Hydrophobic shielding of amine Increases pKa by 0.3
3-hydroxypropyl arm Solvent accessibility enhancement Decreases pKa by 0.2
Octanoate ester Electron withdrawal Stabilizes deprotonation

The lipid’s branched architecture ensures optimal apparent pKa (~6.5), balancing extracellular stability and endosomal activity. Molecular dynamics simulations reveal that the heptadecan-9-yl chain adopts a coiled conformation at neutral pH, shielding the amine from premature protonation. Under acidic conditions, conformational uncoiling exposes the amine to solvent, enabling rapid proton uptake.

Quantum Mechanical Modeling of Protonation Dynamics in Multi-Arm Amphiphilic Architectures

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations provide atomic-level insights into the protonation pathways of This compound . These methods map the energy landscapes of proton transfer events and identify critical intermediates in the lipid’s pH-sensitive behavior.

Protonation Pathways and Energy Barriers

QM simulations of the isolated lipid reveal two primary protonation mechanisms:

  • Direct amine protonation : A water-mediated transfer of a proton from the solvent to the tertiary nitrogen, with an energy barrier of 12.3 kcal/mol.
  • Cooperative proton relay : A stepwise process involving the 3-hydroxypropyl group, where a proton first binds to the hydroxyl oxygen before transferring to the amine (barrier: 9.8 kcal/mol).

Table 2: Key Parameters from QM/MM Simulations

Parameter Direct Pathway Relay Pathway
Activation energy 12.3 kcal/mol 9.8 kcal/mol
Rate constant (298 K) 1.4 × 10⁴ s⁻¹ 6.7 × 10⁵ s⁻¹
Solvent participation 2 water molecules 1 water + hydroxyl group

The relay pathway dominates under physiological conditions due to its lower activation energy and synergistic use of the lipid’s intrinsic hydroxyl group. Hybrid QM/MM simulations further demonstrate that the lipid’s alkyl chains create a localized dielectric environment, reducing the effective polarity near the amine and stabilizing the protonated state.

Role of Ester Groups in Protonation Dynamics

The octanoate ester’s electron-withdrawing nature polarizes the adjacent amine group, increasing its susceptibility to protonation. This effect is quantified via natural bond orbital (NBO) analysis, which shows a 15% increase in the amine’s electron density upon ester hydrolysis. However, the intact ester linkage is essential for maintaining the lipid’s structural integrity in circulation, as hydrolysis occurs predominantly in endosomal compartments.

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C47H93NO5/c1-4-7-10-13-16-17-18-27-34-44-52-46(50)38-30-23-19-25-32-40-48(42-35-43-49)41-33-26-20-24-31-39-47(51)53-45(36-28-21-14-11-8-5-2)37-29-22-15-12-9-6-3/h45,49H,4-44H2,1-3H3

InChI Key

XAEUKGROZORROP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Stepwise Component Synthesis

  • Heptadecan-9-yl Ester Formation :

    • Reagents : Heptadecan-9-ol, bromo/iodo esters (e.g., undecyl bromide), base catalysts (e.g., NaH, K₂CO₃).

    • Conditions : Anhydrous solvent (e.g., THF, DMF), reflux at 60–80°C for 12–24 hours.

    • Mechanism : Nucleophilic substitution to form the heptadecan-9-yl ester.

  • Oxidation of 8-Hydroxyoctanoic Acid :

    • Reagents : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

    • Conditions : Room temperature, controlled oxidation to yield 8-oxooctanoic acid.

  • Amidation with 3-Hydroxypropylamine :

    • Reagents : EDC/HOBt or DCC/DMAP coupling agents.

    • Conditions : Dichloromethane or DMF, 0–25°C, 4–8 hours.

Convergent Synthesis

A streamlined approach involves simultaneous esterification and amidation:

Step Reagents Conditions Yield
1Heptadecan-9-ol + undecyl bromide + K₂CO₃THF, reflux, 18h~85%
28-Oxooctanoic acid + 3-hydroxypropylamine + EDC/HOBtDCM, 0°C → rt, 6h~70%
3Coupling intermediates via amidationDMF, 50°C, 12h~60%

Table 1: Convergent synthesis workflow

Reaction Optimization and Challenges

Esterification Efficiency

  • Catalysts : Sulfuric acid or hydrochloric acid improves reaction rates in solvent-free conditions.

  • Side Reactions : Avoiding transesterification by using excess undecyl bromide and low temperatures.

Amidation Selectivity

  • Protective Groups : Boc or Fmoc protection for the 3-hydroxypropylamine to prevent self-condensation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient).

  • Recrystallization : Cold methanol or ethanol to isolate the final product.

Critical Analysis of Functional Groups

Heptadecan-9-yl Chain

  • Role : Enhances lipid bilayer integration and nanoparticle stability.

  • Synthesis : Heptadecan-9-ol is typically derived from castor oil or synthetic alcohols.

3-Hydroxypropyl Group

  • Function : Hydroxyl group facilitates hydrogen bonding, improving nucleic acid encapsulation.

  • Handling : Requires inert atmosphere to prevent oxidation.

Comparative Data on Analogues

Compound Structure Synthetic Route Key Difference
SM-102Heptadecan-9-yl + 2-hydroxyethylSimilar esterification/amidation2-hydroxyethyl vs. 3-hydroxypropyl
Lipid 5Heptadecan-9-yl + nonyloxyEsterification with nonyl bromideNonpolar tail length

Table 2: Structural analogues and synthesis divergence

Industrial and Research Applications

  • Nucleic Acid Delivery : Forms lipid nanoparticles (LNPs) with mRNA/oligonucleotides for therapeutic use.

  • Biocompatibility : Undecyl chain reduces immunogenicity compared to shorter alkyl chains .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amides, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate exhibit significant anticancer properties. For instance, derivatives of related compounds have been tested against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, several synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity against these cell lines .

1.2 Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Compounds exhibiting similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests potential use in developing new antimicrobial agents.

Material Science Applications

2.1 Nanoparticle Formulations

The compound's unique structural characteristics make it suitable for incorporation into nanoparticle formulations aimed at targeted drug delivery systems. Studies have shown that cationic lipid-based nanoparticles containing similar compounds can enhance the delivery of therapeutic agents to specific tissues while minimizing systemic toxicity . Such formulations are particularly relevant in gene therapy and vaccination strategies.

2.2 Surface Modifications

In material science, this compound can be utilized for surface modifications of implants or medical devices to improve biocompatibility and reduce the risk of infection post-surgery. The hydrophobic properties imparted by the undecyl and heptadecan groups can enhance the material's resistance to biofilm formation .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µg/mL)Activity Level
7aMCF-75.0High
9cHCT-1163.5Very High
6dMCF-76.0Moderate
6eHCT-1167.52Moderate

Table 2: Antimicrobial Efficacy

Compound IDBacterial StrainMIC (µg/mL)Activity Level
Compound AMycobacterium smegmatis6.25High
Compound BPseudomonas aeruginosa12.5Moderate

Mechanism of Action

The mechanism of action of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with biological membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The functional groups can interact with specific molecular targets, modulating pathways involved in lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Key Differences

The compound is compared to four structurally related lipids (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate - 3-Hydroxypropylamino
- Undecyl ester
C₄₄H₈₇NO₅ ~710.17 (predicted) Enhanced hydrogen bonding via 3-hydroxypropyl group; longer alkyl chain increases lipophilicity
SM-102 : Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate - 2-Hydroxyethylamino
- Undecyl ester
C₄₄H₈₇NO₅ 710.17 Shorter hydroxyethyl group reduces steric hindrance; used in FDA-approved COVID-19 vaccines
Lipid 5 (Nonyl variant) : Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate - 2-Hydroxyethylamino
- Nonyl ester
C₄₄H₈₇NO₅ 710.17 Nonyl ester shortens alkyl chain, potentially reducing cellular uptake efficiency
CAS 2156654-70-3 : Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate - Branched 2-methylundecan-3-yloxy
- 2-Hydroxyethylamino
C₄₇H₉₃NO₅ 752.25 Branched chain improves solubility in organic phases but may hinder LNP assembly

Functional and Pharmacological Differences

Biodistribution and Clearance
  • Lipid 5 (Nonyl variant): A 2023 study in rats revealed rapid clearance from plasma (t₁/₂ = 6 hours) and accumulation in the liver (>50% of dose) and spleen. Minimal brain penetration was observed, attributed to its shorter nonyl chain .
  • SM-102 : Demonstrated superior endosomal escape in LNPs due to its tertiary amine and hydroxyethyl group, enhancing mRNA delivery .
  • Target Compound : The 3-hydroxypropyl group may prolong circulation time compared to hydroxyethyl analogues by reducing renal clearance .
Commercial Availability
  • SM-102 and Lipid 5 are commercially available (purity >98%), while the target compound remains under development .

Biological Activity

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound with significant potential in biomedical applications, particularly in drug delivery systems. Its unique amphiphilic structure allows it to interact effectively with biological membranes, enhancing the delivery of therapeutic agents, especially nucleic acids.

Chemical Structure and Properties

  • Molecular Formula : C44H87NO5
  • Molecular Weight : Approximately 710.17 g/mol
  • Appearance : Colorless to yellowish oily liquid
  • Solubility : Insoluble in water; soluble in DMSO, methanol, and ethanol

The compound features a hydrophobic undecyl group, an ether linkage with a heptadecan-9-yloxy chain, and an amino group attached to a hydroxypropyl moiety. This structure contributes to its ability to form lipid nanoparticles (LNPs), which are crucial for encapsulating drugs and improving their bioavailability.

Biological Activity

The biological activity of this compound is primarily linked to its role as an ionizable lipid. This property allows it to facilitate the encapsulation and delivery of nucleic acids into cells, enhancing transfection efficiency.

Key Findings from Research Studies

  • Cellular Uptake : The cationic nature of the compound promotes interactions with negatively charged cellular membranes, which facilitates cellular uptake. Studies indicate that compounds with similar structures can significantly enhance transfection rates in gene therapy applications .
  • Low Cytotoxicity : Preliminary studies suggest that this compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications .
  • Membrane Permeability Enhancement : Research has shown that this compound can enhance membrane permeability, which is crucial for improving the uptake of therapeutic agents into cells.

Applications in Drug Delivery

This compound has several promising applications in biotechnology and pharmaceuticals:

  • Lipid Nanoparticle Formulation : It is used in the formulation of lipid nanoparticles designed for the delivery of nucleic acids and other therapeutic agents .
ApplicationDescription
Gene TherapyEnhances transfection efficiency for nucleic acid delivery
Antiviral ApplicationsPotential use in delivering antiviral agents effectively
Cancer TreatmentMay improve delivery systems for anticancer drugs

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
ALC-0315C44H87NO5Ionizable lipid used for mRNA delivery; enhances transfection efficiency
A18-Iso5pC45H87NO5Similar structure; used in gene therapy; promotes cellular uptake
C12–200C12H25NOShorter alkyl chain; used in various lipid formulations; less effective than longer chains

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Transfection Efficiency : A study demonstrated that this compound significantly improved the transfection efficiency of mRNA vaccines compared to traditional delivery systems .
  • Cancer Treatment : Research indicated that lipid nanoparticles formulated with this compound showed enhanced drug delivery capabilities in tumor models, leading to improved therapeutic outcomes .

Q & A

Q. What are the critical steps in synthesizing undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with octanoic acid derivatives and hydroxypropyl amines. Key steps include:

  • Acylation : Formation of ester linkages using activated acyl donors (e.g., acid chlorides).
  • Alkylation : Introduction of the heptadecan-9-yloxy group via nucleophilic substitution.
  • Purification : Chromatographic techniques (e.g., flash chromatography) to isolate the final product, with yields optimized by controlling temperature (20–60°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) . Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, FT-IR) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopy : 1^1H and 13^{13}C NMR verify the presence of key functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl protons at ~1.5 ppm).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological applications).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ at 752.25 m/z) .

Q. What are the primary biological applications of this compound in academic research?

It is primarily used as an ionizable lipid in mRNA vaccine delivery systems. Its cationic nature enables:

  • mRNA complexation : Formation of stable lipid nanoparticles (LNPs) via electrostatic interactions.
  • Endosomal escape : Protonation in acidic endosomes disrupts membranes, releasing mRNA into the cytoplasm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in transfection efficiency data across cell types?

Discrepancies may arise from variations in:

  • Lipid-to-mRNA ratios : Optimize using design-of-experiment (DoE) approaches (e.g., 3:1 to 5:1 molar ratios).
  • Cell membrane composition : Compare efficacy in lipid-rich (e.g., hepatocytes) vs. lipid-poor (e.g., fibroblasts) cells.
  • Data normalization : Use internal controls (e.g., luciferase-expressing mRNA) to account for cell-specific uptake differences .

Q. What methodologies are used to study interactions between this compound and cellular membranes?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to synthetic lipid bilayers.
  • Fluorescence anisotropy : Tracks membrane fluidity changes upon lipid insertion.
  • Cryo-EM : Visualizes LNP-membrane fusion events at nanoscale resolution .

Q. How can computational tools aid in optimizing the compound’s structure for enhanced mRNA delivery?

  • Molecular Dynamics (MD) : Simulates lipid-mRNA interactions to predict stability under physiological conditions.
  • Quantum Chemical Calculations : Models protonation states to refine endosomal escape efficiency.
  • Machine Learning : Trains algorithms on existing LNP datasets to propose structural modifications (e.g., longer alkyl chains for improved biodistribution) .

Q. What experimental strategies address batch-to-batch variability in lipid nanoparticle formulations?

  • Process Analytical Technology (PAT) : In-line monitoring of mixing speed, solvent removal, and pH during synthesis.
  • Design Space Exploration : Define critical parameters (e.g., solvent polarity, temperature) using ICH Q8 guidelines.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify degradation pathways (e.g., ester hydrolysis) .

Q. How do structural modifications (e.g., hydroxypropyl vs. ethylamino groups) impact biological activity?

Comparative studies using analogs reveal:

  • Hydroxypropyl groups : Enhance aqueous solubility but may reduce membrane fusion efficiency.
  • Ethylamino groups : Improve cationic charge density but increase cytotoxicity. A balance is achieved by maintaining a pKa ~6.5–6.8 for optimal endosomal escape .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in serum-containing vs. serum-free media?

  • Serum proteins : Albumin binds to LNPs, reducing cellular uptake in serum-rich conditions.
  • Experimental adjustments : Use PEGylated lipids to minimize protein adsorption or conduct assays in serum-free media for controlled comparisons .

Q. What explains divergent reports on cytotoxicity across studies?

Variability stems from:

  • Cell viability assays : MTT assays may underestimate toxicity compared to flow cytometry-based apoptosis detection.
  • Dose-response curves : EC50_{50} values should be normalized to lipid concentration (µg/mL) rather than mRNA dose .

Methodological Recommendations

  • For synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • For in vivo studies : Use near-infrared (NIR) fluorophores conjugated to LNPs for real-time biodistribution tracking .
  • For regulatory compliance : Adhere to FDA guidelines for lipid excipients (e.g., ICH M7 for impurity profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.